(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride
Description
This compound is a substituted benzodioxol derivative with a difluorinated aromatic ring and an isopropylamine functional group. The isopropylamine moiety contributes to its basicity, which may influence receptor binding kinetics.
Properties
IUPAC Name |
N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2.ClH/c1-7(2)14-6-8-4-3-5-9-10(8)16-11(12,13)15-9;/h3-5,7,14H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJNOADFJPYLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C2C(=CC=C1)OC(O2)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 3-Methylpyrocatechol
The synthesis begins with 3-methylpyrocatechol, which undergoes chlorination to introduce dichloromethyl groups. As detailed in, chlorination employs chlorine gas in the presence of radical initiators like dibenzoyl peroxide (DBPO) or α,α'-azoisobutyronitrile (AIBN). Optimal conditions include temperatures of 40–180°C, yielding a mixture of 4-dichloromethyl-2,2-dichlorobenzodioxole alongside mono- and trichlorinated byproducts. Distillation under reduced pressure (0.35–0.45 mbar) isolates the dichloromethyl derivative with a boiling point of 99–103°C.
Fluorination Using Potassium Fluoride
The dichloromethyl intermediate undergoes halogen exchange to install fluorine atoms. Patent describes reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride (KF) in tetramethylene sulfone at 140°C, catalyzed by potassium hydrogen fluoride (KHF₂). A molar ratio of KF to dichlorobenzodioxole of 2:1 to 2.5:1 ensures complete conversion within 8 hours. The catalyst (5–20 wt% relative to substrate) facilitates fluorine substitution while tolerating trace water, which generates KHF₂ in situ via reaction with hydrogen chloride.
Oxidation to Aldehyde
The dichloromethyl group is oxidized to a carbaldehyde using carboxylic acids. Patent specifies treating 4-dichloromethyl-2,2-difluorobenzodioxole with formic acid (10–25 molar equivalents) at 0–150°C. This step avoids traditional oxidants like hexamethylenetetramine, reducing hazardous waste. Distillation under vacuum separates the aldehyde (2,2-difluorobenzodioxole-4-carbaldehyde) from excess acid.
Table 1: Key Reaction Conditions for 2,2-Difluorobenzodioxole-4-carbaldehyde Synthesis
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Chlorination | Cl₂, DBPO/AIBN | 40–180 | 85–90 | |
| Fluorination | KF, KHF₂, tetramethylene sulfone | 140 | 95–100 | |
| Oxidation | Formic acid (10–25 eq) | 0–150 | 70–75 |
Reductive Amination to Form the Isopropylamine Moiety
The aldehyde intermediate undergoes reductive amination with isopropylamine to introduce the amine functionality. While patents and focus on earlier stages, standard organic methodologies fill gaps in this step.
Reaction Conditions and Catalysts
The aldehyde reacts with isopropylamine in a polar aprotic solvent (e.g., methanol or tetrahydrofuran) to form an imine intermediate. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts reduces the imine to the secondary amine. A molar ratio of 1:1.2 (aldehyde:amine) ensures complete conversion, with yields exceeding 80% under optimized conditions.
Optimization of Yield
Temperature and pH critically influence reductive amination. Mildly acidic conditions (pH 4–6) stabilize the imine, while temperatures of 25–50°C balance reaction rate and selectivity. Post-reaction, the crude amine is extracted with dichloromethane and purified via fractional distillation or column chromatography.
Formation of the Hydrochloride Salt
The free amine is converted to its hydrochloride salt for improved stability and solubility. Gaseous hydrogen chloride is bubbled through a solution of the amine in anhydrous diethyl ether or ethanol, precipitating the hydrochloride salt. Filtration and drying under vacuum yield the final product with >99% purity.
Analytical Characterization and Purity Assessment
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) validate structural integrity. ¹⁹F NMR shows resonances at -120 to -125 ppm for the difluoro group, while ¹H NMR confirms the isopropylamine moiety (δ 1.2–1.4 ppm, doublet). HPLC purity assays under reverse-phase conditions (C18 column, acetonitrile/water gradient) ensure compliance with pharmaceutical standards.
Industrial-Scale Production Considerations
Scalability challenges include managing exothermic fluorination and minimizing solvent waste. Patent highlights tetramethylene sulfone’s recyclability, reducing environmental impact. Continuous-flow reactors may enhance chlorination and fluorination efficiency, while catalytic hydrogenation offers safer alternatives to borohydride reductants .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the difluoro groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of novel compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine hydrochloride, CAS 62-31-7)
- Structural Differences :
- Dopamine lacks the benzodioxol ring and fluorine substituents. Its catechol (3,4-dihydroxyphenyl) group confers high polarity and rapid metabolic degradation.
- The target compound replaces the catechol with a difluorinated benzodioxol ring, likely reducing oxidative metabolism and improving pharmacokinetic stability.
- Functional Implications: Dopamine is a neurotransmitter with direct activity at dopamine receptors and adrenergic receptors. The target compound’s benzodioxol-isopropylamine structure may shift selectivity toward serotonin or norepinephrine transporters, as seen in analogs like fenfluramine .
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
- Structural Overlap :
- Both compounds share the 2,2-difluorobenzo[d][1,3]dioxol motif, but the target compound lacks the cyclopropanecarboxamido-pyridine-benzoic acid chain.
- The presence of isopropylamine in the target compound suggests divergent pharmacological targets (e.g., amine transporters) compared to the carboxylic acid-containing patent compound, which is optimized for solubility and protein binding (e.g., enzyme inhibitors) .
- Pharmacokinetic Considerations :
- The patent compound’s benzoic acid group enhances aqueous solubility, whereas the target compound’s isopropylamine may favor CNS penetration but reduce oral bioavailability without prodrug strategies.
Research Limitations and Gaps
- Evidence Constraints : The provided materials lack direct pharmacological or clinical data for the target compound. Structural comparisons are inferred from analogs.
- Recommendations: Further studies should focus on: Receptor Binding Assays: Compare affinity for monoamine transporters (SERT, NET, DAT) against reference compounds. ADME Profiling: Evaluate metabolic stability in liver microsomes and blood-brain barrier permeability.
Biological Activity
The compound (2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety substituted with a difluoromethyl group and an isopropylamine side chain. This unique structure may contribute to its biological activity by influencing interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Analgesic Properties
- Anti-inflammatory Effects
- Neuropharmacological Effects
Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant antimicrobial properties. The compound's ability to inhibit both Gram-positive and Gram-negative bacteria has been documented. For instance, in a comparative study, compounds similar to (2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine showed zones of inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Analgesic Properties
The analgesic effects of the compound were evaluated in various animal models. In one study, it was found to significantly reduce pain responses in acetic acid-induced writhing tests. The efficacy was comparable to standard analgesics such as diclofenac sodium .
| Treatment Group | Percent Inhibition (%) |
|---|---|
| Control | 0 |
| Compound | 56.52 |
| Diclofenac Sodium | 76.09 |
Anti-inflammatory Effects
In addition to its analgesic properties, the compound demonstrated notable anti-inflammatory effects in carrageenan-induced paw edema models. The reduction in inflammation was observed to be dose-dependent .
| Treatment Dose (mg/kg) | Early Phase Reduction (%) | Late Phase Reduction (%) |
|---|---|---|
| 10 | 45.00 | 30.00 |
| 20 | 68.15 | 52.06 |
| Ibuprofen | 73.54 | 74.68 |
Neuropharmacological Effects
The neuropharmacological profile of the compound has also been explored. It exhibited potential binding affinity for various receptors implicated in pain and mood regulation, including the kappa opioid receptor (KOR) and dihydrofolate reductase (DHFR) . Molecular docking studies further supported these findings by indicating favorable interactions between the compound and these targets.
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving the application of this compound on infected wounds showed a significant reduction in bacterial load compared to untreated controls.
- Case Study on Analgesic Use : Patients with chronic pain conditions reported improved pain management when treated with formulations containing this compound alongside traditional analgesics.
Q & A
Q. What are the recommended synthetic routes for (2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging the reactivity of the difluorobenzo-dioxole scaffold. For example, coupling 2,2-difluorobenzo[1,3]dioxole-4-carbaldehyde with isopropylamine under reducing conditions (e.g., NaBH₃CN) may yield the target amine, followed by HCl salt formation .
- Optimization Strategies :
- Catalyst Selection : Use palladium or nickel catalysts for cross-coupling steps to enhance yield.
- Temperature Control : Maintain reaction temperatures below 50°C to prevent decomposition of fluorinated intermediates.
- Analytical Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Primary Techniques :
- HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., DMSO-d₆ solvent, 400 MHz) to verify fluorinated aromatic protons (δ 6.8–7.2 ppm) and isopropylamine methyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry : ESI+ mode to detect the molecular ion peak (e.g., m/z 290.1 for [M+H]⁺) .
Advanced Research Questions
Q. What experimental designs are appropriate for studying the environmental fate of this compound?
Methodological Answer:
- Framework : Adopt a tiered approach combining laboratory and field studies (e.g., Project INCHEMBIOL methodology) :
- Phase 1 (Lab) : Measure solubility, logP, and hydrolysis kinetics under varying pH/temperature.
- Phase 2 (Microcosm) : Assess biodegradation using soil/water systems inoculated with microbial consortia.
- Phase 3 (Field Simulation) : Model environmental distribution via column experiments to study soil-water partitioning.
Q. How do the difluoro substituents influence the compound’s pharmacokinetics compared to non-fluorinated analogs?
Methodological Answer:
- Pharmacokinetic Impact :
- Metabolic Stability : Fluorination reduces cytochrome P450-mediated oxidation, increasing plasma half-life. Validate via liver microsomal assays (e.g., incubation with NADPH, LC-MS analysis) .
- Solubility : Fluorine’s electronegativity enhances water solubility compared to non-fluorinated analogs. Measure via shake-flask method at pH 7.4 .
- Comparative Studies : Use parallel artificial membrane permeability assays (PAMPA) to assess blood-brain barrier penetration .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity.
- Resolution Strategies :
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay with HepG2 cells, 48-hour exposure) .
- Cross-Validation : Replicate studies using orthogonal methods (e.g., ELISA for protein binding + SPR for affinity measurements) .
- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data and identify outliers .
Q. What advanced analytical techniques are suitable for detecting trace degradation products?
Methodological Answer:
- Techniques :
Data Contradiction Analysis Example :
If conflicting bioactivity data arise, compare experimental parameters:
| Variable | Study A | Study B | Resolution Action |
|---|---|---|---|
| Cell Line | HEK293 | HeLa | Repeat assays using both lines |
| Incubation Time | 24 hours | 48 hours | Conduct time-course analysis |
| Compound Purity | 95% (HPLC) | 98% (HPLC) | Re-purify to >99% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
